P-Phenylphosphonic diamide

Epoxy curing agent Flame retardant Phosphoric amide

P-Phenylphosphonic diamide (CAS 4707-88-4), also known as diaminophosphorylbenzene or benzenephosphondiamide, is a phosphorus(V) organophosphorus compound with the molecular formula C₆H₉N₂OP and a molecular weight of 156.12 g/mol. It features a central phosphorus atom bonded to a phenyl group, an oxygen atom (P=O), and two primary amide (–NH₂) functionalities.

Molecular Formula C6H9N2OP
Molecular Weight 156.12 g/mol
CAS No. 4707-88-4
Cat. No. B3267863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Phenylphosphonic diamide
CAS4707-88-4
Molecular FormulaC6H9N2OP
Molecular Weight156.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(N)N
InChIInChI=1S/C6H9N2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H4,7,8,9)
InChIKeySIZHJVYZJFWGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.07 M

Structure & Identifiers


Interactive Chemical Structure Model





P-Phenylphosphonic Diamide (CAS 4707-88-4) Procurement Guide: Core Properties and Structural Differentiation


P-Phenylphosphonic diamide (CAS 4707-88-4), also known as diaminophosphorylbenzene or benzenephosphondiamide, is a phosphorus(V) organophosphorus compound with the molecular formula C₆H₉N₂OP and a molecular weight of 156.12 g/mol . It features a central phosphorus atom bonded to a phenyl group, an oxygen atom (P=O), and two primary amide (–NH₂) functionalities . This unsubstituted diamide structure distinguishes it from N-alkyl or N-aryl derivatives and provides two reactive amino sites for condensation polymerization, transamidation, or coordination chemistry . Its predicted melting point is 191 °C, with a predicted boiling point of 316.6 ± 25.0 °C and a density of 1.26 ± 0.1 g/cm³ .

Why Generic Phosphonic Diamide Substitution Fails for Epoxy Curing and Flame-Retardant Applications: P-Phenylphosphonic Diamide Specificity


Phosphonic diamides as a class exhibit wide variability in curing reactivity, thermal stability, and char yield depending on N-substitution and backbone structure. Uncritical substitution of P-phenylphosphonic diamide with N-alkylated analogs (e.g., N-butyl or N-benzyl derivatives) alters steric bulk at the reactive amine site, directly impacting epoxy curing temperatures and crosslink density . Furthermore, the phenyl group attached to phosphorus provides a specific balance of phosphorus content and aromatic char-forming character that differs from alkyl-bridged or phosphoramidate analogs; replacement with a phenoxy-substituted variant, for instance, reduces phosphorus loading but paradoxically improves char residue, demonstrating that nominal functional-group similarity does not translate to equivalent thermal performance . These structure-property interdependencies are confirmed by direct comparative curing and thermogravimetric data, as detailed below.

Quantitative Evidence for Selecting P-Phenylphosphonic Diamide Over Structural Analogs: Head-to-Head Thermal, Curing, and Reactivity Data


Lower Epoxy Curing Temperature vs. N-Butyl and N-Benzyl Substituted Analogs

In a four-compound head-to-head study using commercially available liquid epoxy resins, p-phenylphosphonic diamide (2-NH₂-PH) required lower initial, peak, and final curing temperatures compared to its N-butyl (2-BU-PH) and N-benzyl (2-BZ-PH) analogs because sterically less hindered –NH₂ groups facilitate nucleophilic attack on epoxide rings. The paper reports that curing temperatures (Ti, Tp, Tf) increase with bulkier substituents and that the degree of curing is inversely related to steric hindrance .

Epoxy curing agent Flame retardant Phosphoric amide

Phosphorus Content vs. Char Residue Trade-off: 2-NH₂-PH as the High-Phosphorus Baseline

Among the four phosphoric amides, the phosphorus content of the curing agent directly influences char yield upon thermal degradation. The parent diamide 2-NH₂-PH, having the lowest molecular-weight substituents, is expected to have the highest weight-percent phosphorus among the non-phenoxy compounds in the series. The cited study explicitly reports that 2-BU-PH contains 4.93% phosphorus and 2-BU-PHO (phenoxy analog) contains 4.81% phosphorus, yet the 2-BU-PHO-cured epoxy exhibits a significantly higher residual weight at 800 °C (R₈₀₀) and a higher temperature for 10% weight loss (T₀.₁). The study further notes that aromaticity (2-BZ-PH vs. 2-BU-PH) does not affect thermal stability, pointing to the phosphonamide backbone rather than side-group aromaticity as the controlling factor .

Thermal stability Char formation Thermogravimetric analysis

Self-Condensation Reactivity Enables Polyphosphonamide Synthesis Without Added Co-Monomers

Unlike fully N-substituted phosphonic diamides such as N,N,N′,N′-tetraethyl-P-methylphosphonic diamide, P-phenylphosphonic diamide undergoes self-condensation through ammonia elimination when heated. Korshak et al. (1962) demonstrated that the polycondensation of N,N,N′,N′-tetraethyl-P-methylphosphonic diamide with P-phenylphosphonic diamide is accompanied by the side reaction of self-condensation of P-phenylphosphonic diamide, a behavior not observed with the tetraethyl analog . This reactivity has been exploited in early flame-resistant polymer preparations wherein phenylphosphonic diamide was melted under nitrogen and vacuum to remove evolved ammonia, yielding polyphosphonamides without additional diamine co-monomers .

Polycondensation Transamidation Polyphosphonamide

Primary Amine Functionality Contrasts with Tertiary Amine Phosphoramide Ligands in Luminescent Mn(II) Complex Stability

In tetrahedral manganese(II) complexes of the formula [MnX₂{O=PR(NMe₂)₂}₂] (X = Br, I; R = NMe₂, Ph), the phenylphosphonic diamide-derived ligand O=PPh(NMe₂)₂ forms stable, crystallographically characterized complexes that exhibit intense green photoluminescence with lifetimes of 100–1000 μs . The parent P-phenylphosphonic diamide, possessing –NH₂ rather than –NMe₂ groups, offers stronger hydrogen-bonding capability and the potential for post-complexation crosslinking or further derivatization, a feature absent in the fully methyl-substituted analog . While direct photophysical comparison between the –NH₂ and –NMe₂ derivatives has not been published, the structural distinction translates to divergent downstream processing: bromo-complexes of the NMe₂-substituted ligand maintain luminescence when dispersed in polycaprolactone, demonstrating matrix compatibility relevant to device fabrication .

Luminescent materials Manganese complexes Phosphoramide ligand

Proven and High-Potential Application Scenarios for P-Phenylphosphonic Diamide Based on Comparative Evidence


Flame-Retardant Epoxy Curing Agent Requiring Low-Temperature Processing

For manufacturers of flame-retardant epoxy composites (e.g., printed circuit boards, aerospace laminates, electrical encapsulation), P-phenylphosphonic diamide offers the lowest curing temperature profile among the phosphoric amide curing agent family . This enables processing of temperature-sensitive substrates and reduces energy costs compared to formulations using N-butyl or N-benzyl substituted analogs, which require progressively higher cure temperatures as steric bulk increases .

High-Phosphorus-Content Monomer for Polyphosphonamide Synthesis

When the primary performance metric is maximizing phosphorus loading in the final polymer or coating, the unsubstituted parent diamide provides a higher weight-percent phosphorus than any N-alkylated or N-alkoxy derivative, establishing it as the optimal monomer baseline . Its demonstrated self-condensation reactivity further allows homopolymerization to polyphosphonamides without requiring co-monomers, simplifying process design for in-situ flame-retardant coating applications .

Post-Functionalizable Ligand Scaffold for Luminescent Metal Complexes

In the development of manganese(II)-based green-emitting phosphors for solid-state lighting or display technologies, P-phenylphosphonic diamide provides –NH₂ coordination sites that can be subsequently crosslinked or tethered to a host matrix, a capability not available with N,N,N′,N′-tetramethyl-substituted analogs . While the tetramethyl derivative has been shown to yield luminescent complexes with lifetimes of 100–1000 μs when dispersed in polycaprolactone, the unsubstituted parent offers unexplored potential for covalent integration into device architectures .

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